2-Cyclopropoxy-3-methoxyaniline is an organic compound with the molecular formula and a molecular weight of 179.22 g/mol. This compound features a cyclopropoxy group and a methoxy group attached to an aniline structure, which contributes to its unique chemical properties and potential applications in various fields of research, particularly in organic chemistry and medicinal chemistry.
The compound can be synthesized through various chemical methods, with its structure being characterized by specific functional groups that influence its reactivity and interactions in biological systems.
2-Cyclopropoxy-3-methoxyaniline is classified as an aromatic amine due to the presence of the aniline moiety. It is also categorized under substituted phenolic compounds because of the methoxy group, which enhances its solubility and reactivity in organic reactions.
The synthesis of 2-Cyclopropoxy-3-methoxyaniline can be achieved through several synthetic routes:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are crucial for obtaining high-purity products necessary for scientific applications.
The molecular structure of 2-Cyclopropoxy-3-methoxyaniline features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 2-Cyclopropoxy-3-methoxyaniline |
InChI | InChI=1S/C10H13NO2/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7H,5-6,11H2,1H3 |
InChI Key | ZWPYKGCLPQYFDA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1OC2CC2)N |
2-Cyclopropoxy-3-methoxyaniline undergoes various chemical reactions:
The mechanism of action for 2-Cyclopropoxy-3-methoxyaniline primarily involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropoxy and methoxy groups influence the compound’s binding affinity and selectivity towards these targets, which is critical for its applications in biological studies. The exact pathways depend on the context in which the compound is utilized.
The density is approximately 1.0 g/cm³, with a boiling point around 274 °C under standard atmospheric conditions .
2-Cyclopropoxy-3-methoxyaniline has several applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3